

Mass Spectrometry of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-nitro-1H-indazole-4-carboxylate

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This technical guide provides an in-depth overview of the mass spectrometry analysis of **Methyl 6-nitro-1H-indazole-4-carboxylate**, a key intermediate in pharmaceutical synthesis. This document outlines the predicted fragmentation patterns, experimental protocols, and quantitative data interpretation essential for the structural elucidation and quality control of this compound.

Predicted Mass Spectrometry Data

The mass spectrometry of **Methyl 6-nitro-1H-indazole-4-carboxylate**, under typical electron ionization (EI) conditions, is expected to produce a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily dictated by the nitro group and the ester functional group, which are prone to characteristic losses.

m/z (amu)	Predicted Fragment Ion	Interpretation
221	[M] ^{•+}	Molecular Ion
191	[M - NO] ^{•+}	Loss of nitric oxide
175	[M - NO ₂] ^{•+}	Loss of nitrogen dioxide
190	[M - OCH ₃] ^{•+}	Loss of methoxy radical from the ester
162	[M - COOCH ₃] ^{•+}	Loss of the carbomethoxy group
146	[M - NO - COOCH ₃] ^{•+}	Sequential loss of nitric oxide and the carbomethoxy group
130	[M - NO ₂ - COOCH ₃] ^{•+}	Sequential loss of nitrogen dioxide and the carbomethoxy group

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of **Methyl 6-nitro-1H-indazole-4-carboxylate** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
- Electron Ionization (EI) source.
- Quadrupole mass analyzer.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Methyl 6-nitro-1H-indazole-4-carboxylate** in a suitable volatile solvent such as methanol or ethyl acetate.

- Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Speed: 2 scans/second

Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
- Extract the mass spectrum corresponding to the chromatographic peak of **Methyl 6-nitro-1H-indazole-4-carboxylate**.

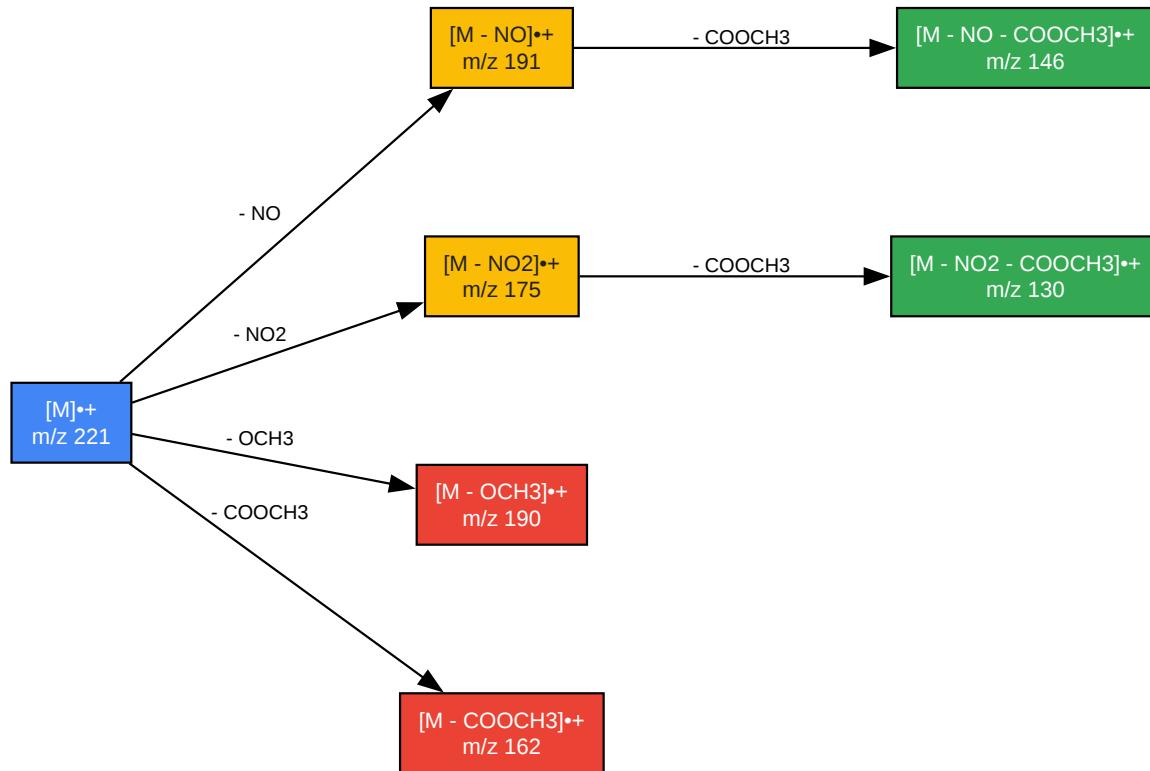
- Identify the molecular ion peak and major fragment ions.
- Correlate the observed fragmentation pattern with the chemical structure to confirm the identity of the compound.

Fragmentation Pathway and Visualization

The fragmentation of **Methyl 6-nitro-1H-indazole-4-carboxylate** upon electron ionization is initiated by the removal of an electron to form the molecular ion ($[M]\bullet^+$). The subsequent fragmentation pathways are influenced by the presence of the nitro and methyl ester groups.

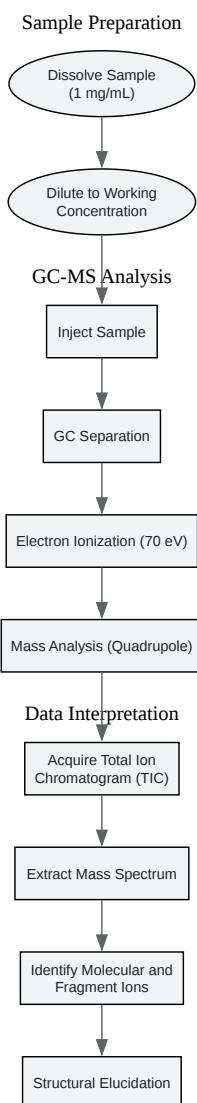
A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as nitric oxide (NO) or nitrogen dioxide (NO₂).^{[1][2]} Additionally, the ester group can undergo fragmentation through the loss of the methoxy radical ($\bullet\text{OCH}_3$) or the entire carbomethoxy group ($\bullet\text{COOCH}_3$).

The proposed fragmentation pathways are visualized in the following diagram:

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Caption: Predicted EI-MS fragmentation pathway for **Methyl 6-nitro-1H-indazole-4-carboxylate**.

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound:



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Caption: General workflow for GC-MS analysis of **Methyl 6-nitro-1H-indazole-4-carboxylate**.

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